Methyl 5-(tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Methyl 5-(tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a bicyclic framework with an oxirane (epoxide) ring and a tert-butoxycarbonyl (BOC) protected amine group, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Epoxidation Reaction: The compound can be synthesized through the epoxidation of a suitable diene precursor using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) in an inert solvent like dichloromethane.
BOC Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like acetonitrile.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The epoxide ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The BOC-protected amine can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: m-CPBA, dichloromethane, room temperature.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: Alcohols or amines, acidic or basic conditions.
Major Products Formed:
Diols: Resulting from the oxidation of the epoxide ring.
Primary Amines: Resulting from the reduction of the BOC-protected amine.
Substituted Products: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a tool in biochemical research.
Medicine: It may be utilized in the development of new drugs, particularly those targeting specific biological pathways.
Industry: Its unique structure makes it valuable in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Methyl 5-(tert-butoxycarbonylamino)nicotinate: Similar in structure but with a different bicyclic framework.
Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate: Contains a hydroxyl group in addition to the BOC-protected amine.
Methyl 5-((tert-butoxycarbonyl)amino)picolinate: Another variation with a different bicyclic structure.
Uniqueness: Methyl 5-(tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylate stands out due to its oxirane ring, which provides unique reactivity compared to other similar compounds. This feature makes it particularly useful in specific synthetic applications.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(16)14-13-5-12(6-13,7-18-8-13)9(15)17-4/h5-8H2,1-4H3,(H,14,16) |
InChI Key |
YWZGTECWPSYKER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(COC2)C(=O)OC |
Origin of Product |
United States |
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